Isofenphos-methyl
Description
Historical Trajectory and Evolution of Isofenphos-methyl (B51689) Application
The parent compound, Isofenphos (B1672234), was first introduced around 1975. herts.ac.uk In the United States, Isofenphos was initially registered by Bayer Corporation in 1980 for controlling corn rootworm in corn crops. epa.gov The application profile later expanded to include the control of subterranean insects like white grubs and mole crickets in turf and on ornamental trees and shrubs. epa.gov
This compound was developed as a highly effective, broad-spectrum soil insecticide with both contact and stomach toxicity. natur-sim.com Its primary use has been to control a range of underground pests in crops such as wheat, peanuts, soybeans, corn, and sweet potatoes. natur-sim.commade-in-china.com It has also been applied to manage above-ground pests including armyworms, aphids, and tobacco worms. natur-sim.com However, due to its high toxicity, the use of this compound on vegetables and fruits has been prohibited in some jurisdictions. uantwerpen.be In the U.S., the voluntary cancellation of isofenphos became effective on December 31, 1999. beyondpesticides.org It is also not approved for use as a pesticide in Great Britain or under the European Commission Regulation (EC) No 1107/2009. herts.ac.uk
Classification within Organophosphorus Insecticides
This compound is classified as an organophosphate insecticide, a group of chemicals known for their efficacy against a wide array of pests. herts.ac.ukontosight.aithermofisher.com More specifically, it belongs to the phosphoramidothioate subgroup of organophosphates. herts.ac.uk
The mode of action for this compound, typical for organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). herts.ac.ukthermofisher.com AChE is critical for the proper function of the nervous system as it breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at the nerve synapses, leading to hyperexcitation of the nervous system, which results in paralysis and ultimately death of the target insect pest. thermofisher.com The Insecticide Resistance Action Committee (IRAC) places organophosphates in Group 1B of its mode of action classification scheme. irac-online.org
Enantiomeric Nature and Research Significance of this compound
A crucial aspect of this compound from a research perspective is its chirality. The molecule contains a chiral center at the phosphorus atom, meaning it exists as two non-superimposable mirror images called enantiomers. uantwerpen.beresearchgate.net It is typically produced and used as a racemic mixture, which contains equal amounts of the (R)-(-)- and (S)-(+)-enantiomers. researchgate.net
While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit significant differences in their biological activity and environmental fate in a chiral environment like a living organism or soil matrix. uantwerpen.beresearchgate.netrsc.org This stereoselectivity is a major focus of research. For instance, studies have shown that the bioactivity of this compound enantiomers differs against various organisms. researchgate.net
| Target Organism | More Active Enantiomer | Potency Difference (S vs R) |
| Meloidogyne incognita (Nematode) | (S)-Isofenphos-methyl | 3.7 to 149 times |
| Nilaparvata lugens (Brown planthopper) | (S)-Isofenphos-methyl | 3.7 to 149 times |
| Plutella xylostella (Diamondback moth) | (S)-Isofenphos-methyl | 3.7 to 149 times |
| Macrosiphum pisi (Pea aphid) | (S)-Isofenphos-methyl | 3.7 to 149 times |
| Eisenia foetida (Earthworm) | (R)-Isofenphos-methyl | 4.0 times |
| Data sourced from a study on the differential bioactivity of this compound enantiomers. researchgate.net |
Metabolic and degradation processes are also often enantioselective. Research on human liver microsomes revealed that the (R)-enantiomer of this compound is degraded preferentially. researchgate.netnih.gov Similarly, studies in rats have shown a faster degradation of (R)-IFP and its metabolite, (R)-IFPO, compared to their (S)-counterparts. uantwerpen.be The degradation in agricultural settings is also stereoselective, with the preferred enantiomer for degradation varying among different crops like cowpea, cucumber, and pepper. nih.gov The significance of this research lies in building a more accurate understanding of the environmental persistence and biological effects of chiral pesticides, potentially leading to the development of safer, single-enantiomer formulations. rsc.org
Overview of Research Paradigms and Key Investigative Areas for this compound
Scientific investigation into this compound covers several key areas. A primary focus has been its environmental fate and behavior. Researchers have studied its persistence and dissipation half-life in various soil types, its stability to hydrolysis, and its potential for surface water contamination via runoff. epa.gov
The enantioselectivity of this compound is a dominant research paradigm. This includes detailed studies on the enantioselective degradation in different environmental compartments, its metabolism in various organisms, and the differing biological activities of its individual enantiomers. uantwerpen.beresearchgate.netnih.gov
Another significant area of investigation is its metabolic pathway. Research has focused on identifying the metabolites produced in biological systems. Key metabolites identified in both in vitro and in vivo studies include this compound oxon (IFPO), Isocarbophos (B1203156) (ICP), and Isocarbophos oxon (ICPO). uantwerpen.beresearchgate.netnih.gov
| Parent Compound | Metabolite | Percentage in Human Liver Microsomes |
| This compound (IFP) | This compound oxon (IFPO) | 52.7% |
| This compound (IFP) | Isocarbophos (ICP) | 14.2% |
| This compound (IFP) | Isocarbophos oxon (ICPO) | 11.2% |
| Data sourced from a study on the metabolism of this compound in human liver microsomes. researchgate.netnih.gov |
Further research delves into the specific enzymes responsible for its enantioselective metabolism, identifying the roles of various Cytochrome P450 (CYP) isoforms and carboxylesterases. nih.govnih.gov A related investigative avenue is the search for reliable biomarkers for exposure monitoring, with studies suggesting that stable metabolites like (S)-ICPO could serve this purpose. uantwerpen.benih.gov While detailed toxicological profiles are outside the scope of this article, research into the compound's effects on non-target organisms, such as zebrafish, constitutes another important paradigm to understand its broader environmental implications. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-[methoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22NO4PS/c1-10(2)15-20(21,17-5)19-13-9-7-6-8-12(13)14(16)18-11(3)4/h6-11H,1-5H3,(H,15,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTOWLKEARFCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NP(=S)(OC)OC1=CC=CC=C1C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912551 | |
| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99675-03-3, 83542-84-1 | |
| Record name | Isofenphos-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99675-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoic acid, 2-((methoxy((1-methylethyl)amino)phosphinothioyl)oxy)-,1-methylethyl ester | |
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| Record name | Methyl-ISP | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl 2-({methoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isofenphos-methyl | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | METHYL-ISP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TC6DBF5XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Chemical Synthesis and Derivatization Pathways of Isofenphos Methyl
Established Synthetic Routes for Isofenphos-methyl (B51689)
The primary method for synthesizing this compound, chemically known as O-methyl-O-(2-isopropoxycarbonylphenyl) isopropylphosphoramidothioate, involves a core phosphorylation step. xlchem.com This process establishes the essential phosphorus-containing functional group of the molecule. The synthesis starts with precursors that build the two main parts of the final compound: the substituted phenyl ring and the phosphoramidothioate moiety.
The key reactants in this synthesis are:
Isopropyl salicylate (B1505791) : This compound provides the 2-isopropoxycarbonylphenyl group.
O-methyl N-isopropylphosphoramidochloridothioate : This reagent provides the O-methyl N-isopropylphosphoramidothioate portion of the final molecule.
The synthesis reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The final product is an oily liquid. xlchem.com
Table 1: Established Synthetic Route for this compound
| Reactant 1 | Reactant 2 | Key Process | Product |
|---|
Industrial Production Methodologies of this compound
On an industrial scale, this compound is produced as a technical grade product, which can then be formulated into various commercial insecticide products. xlchem.comkingquenson.com The technical concentrate (TC) typically has a purity of 95%. kingquenson.com The industrial product is described as a slightly dark-brown oily liquid which is soluble in organic solvents like benzene (B151609) and toluene (B28343) but not readily soluble in water. xlchem.com
These technical-grade concentrates are used to manufacture formulations suitable for agricultural application. Common formulations include:
Emulsifiable Concentrates (EC) kingquenson.com
Granules (GR) kingquenson.com
Aqueous Emulsions google.com
A patented method for creating a 30% this compound aqueous emulsion involves homogenizing the active ingredient with emulsifiers, stabilizers, and antifreezing agents in water. google.com For example, a 30% aqueous emulsion can be prepared by combining 60% this compound crude oil with an alkylaryl polyoxyethylene poly-oxygen propylene (B89431) ether emulsifier, tributyl phosphate (B84403) as a stabilizer, and urea (B33335) as an antifreezing agent. google.com
Table 2: Example Composition of a 30% this compound Aqueous Emulsion
| Component | Example Substance | Purpose | Percentage (by weight) |
|---|---|---|---|
| Active Ingredient | This compound (crude oil) | Insecticide | 30-60% |
| Emulsifier | Alkylaryl polyoxyethylene poly-oxygen propylene aethers | Forms stable emulsion | 5-7% |
| Stabilizer | Tributyl phosphate | Prevents degradation | 1-3% |
| Antifreezing Agent | Urea | Prevents freezing | 5-8% |
| Solvent | Water | Carrier/Vehicle | Balance |
Source: google.com
Synthesis of this compound Analogues and Metabolites for Research
For research purposes, such as studying its metabolic fate, environmental degradation, and for developing analytical methods, various analogues and metabolites of this compound have been synthesized.
Key synthesized compounds include:
Metabolites: The primary metabolites, including this compound oxon (IFPO) and isocarbophos (B1203156) oxon (ICPO), have been synthesized to study their biological activity and metabolic pathways. researchgate.netuantwerpen.be Research has shown that IFPO, isocarbophos (ICP), and ICPO are metabolites of this compound in human liver microsomes. researchgate.net ICPO, in particular, has been identified as an effective inhibitor of acetylcholinesterase (AChE) and is considered a potential biomarker for exposure. researchgate.netuantwerpen.be
Isotope-labeled Standards: To facilitate accurate quantification in analytical studies, an isotope-labeled version, this compound-D7, has been synthesized. chemicalbook.com
Haptens for Immunoassays: Analogues of the related compound isofenphos (B1672234) have been synthesized as haptens. researchgate.net These haptens, which have a spacer arm attached at the thiophosphate group, are coupled to carrier proteins to develop enzyme-linked immunosorbent assays (ELISAs) for detecting the pesticide. researchgate.net
Other Analogs: Studies have also investigated other transformation products like des-N-isopropyl isofenphos (DNI) and des-N-isopropyl isofenphos oxygen analogue (DNIOA). inchem.org The oxon analog of isofenphos and its des-isopropyl metabolites have also been subjects of study. epa.gov
Table 3: Synthesized this compound Analogues and Metabolites for Research
| Compound Name | Abbreviation | Type | Research Purpose |
|---|---|---|---|
| This compound oxon | IFPO | Metabolite | Study of metabolic pathways and bioactivity. researchgate.netuantwerpen.be |
| Isocarbophos | ICP | Metabolite | Confirmed as a metabolite of this compound. researchgate.net |
| Isocarbophos oxon | ICPO | Metabolite | Investigated as a potential biomarker and AChE inhibitor. researchgate.netuantwerpen.be |
| This compound-D7 | - | Isotope-labeled Standard | Used as an internal standard in analytical testing. chemicalbook.com |
| Isofenphos Haptens | - | Analogue | Used to develop immunoassays (ELISA) for detection. researchgate.net |
| des-N-isopropyl isofenphos | DNI | Metabolite/Analogue | Included in residue analysis studies. inchem.org |
Environmental Fate and Transport of Isofenphos Methyl
Mobility and Distribution Mechanisms of Isofenphos-methyl (B51689)
Bioaccumulation Potential in Aquatic Biota
The bioaccumulation potential of a chemical refers to its tendency to accumulate in living organisms, particularly in aquatic environments. This is often quantified using the Bioconcentration Factor (BCF), which represents the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady-state sfu.canih.gov. While specific BCF values for this compound are not extensively detailed in the provided search results, the general properties of organophosphate pesticides suggest a potential for bioaccumulation, especially given their lipophilic nature nih.govscispace.commdpi.com.
Research into chiral pesticides like this compound highlights that different enantiomers can exhibit varying environmental behaviors, including bioaccumulation researchgate.netresearchgate.net. However, direct data quantifying the bioaccumulation potential of this compound in aquatic biota, such as fish or invertebrates, is limited in the provided snippets. Studies often focus on persistence and degradation rather than direct bioaccumulation measurements researchgate.netepa.govnih.gov. The general understanding is that lipophilic compounds with low degradation rates are more likely to bioaccumulate sfu.cascispace.comresearchgate.net.
Environmental Occurrence and Distribution Patterns of this compound
This compound, like other organophosphate pesticides, can enter the environment through various pathways, including agricultural applications, leading to its presence in different environmental compartments such as soil, water, and potentially air scielo.org.mxepa.govnih.govresearchgate.net.
Persistence and Degradation: Isofenphos (B1672234), the parent compound, has been noted for its persistence, with reported soil half-lives ranging from approximately one year under aerobic conditions to 7-81 days in field studies epa.govepa.govnih.gov. However, studies also suggest that microbial adaptations can enhance degradation in subsequent years of application, potentially reducing persistence epa.govepa.gov. This compound, as a chiral pesticide, exhibits enantioselective degradation, meaning its different stereoisomers can degrade at different rates in various environmental matrices like soil and plants researchgate.netnih.govnih.gov. For instance, in cowpea and cucumber, the (R)-enantiomer degraded faster, while in pepper, the (S)-enantiomer degraded preferentially nih.gov.
Distribution in Environmental Compartments:
Water: Isofenphos has a high potential to reach surface waters via runoff epa.govepa.gov. It is noted that Isofenphos may not degrade appreciably in water, and under anaerobic conditions, a significant portion can remain in the water column epa.govnih.gov. While specific occurrences of this compound in water bodies are not detailed in the provided snippets, organophosphate residues, in general, have been detected in various water sources, including groundwater and surface water, due to agricultural runoff scielo.org.mxnih.govresearchgate.netiwaponline.com. For example, other organophosphates like azinphos-methyl (B128773) and chlorpyrifos (B1668852) have been found in groundwater at levels exceeding recommended limits scielo.org.mxiwaponline.com.
Soil: Isofenphos is expected to have low mobility in soil based on its Koc values, suggesting it is unlikely to leach significantly to groundwater unless it is particularly shallow epa.govnih.gov. However, it is available to move to surface waters via runoff epa.govepa.gov. Studies on this compound have investigated its enantioselective degradation in different types of soil, noting that one enantiomer can be amplified while another degrades researchgate.net.
Air: If released into the air, Isofenphos is expected to exist in both vapor and particulate phases and can be degraded by photochemical reactions nih.gov.
Environmental Monitoring: Research has focused on monitoring pesticide residues in various environmental media. Studies have detected various organophosphate compounds, including pirimiphos-methyl (B1678452) and malathion, in soil and water samples from agricultural areas scielo.org.mxnih.govresearchgate.net. While this compound is listed as a pesticide active substance, its status is noted as "Not approved" in the EU Pesticides Database nih.gov. The presence of organophosphate pesticide residues in environmental samples highlights the importance of understanding their fate and distribution patterns to assess potential risks nih.govscielo.org.mxnih.govresearchgate.net.
Compound List:
this compound
Isofenphos
Azinphos-methyl
Chlorpyrifos
Pirimiphos-methyl
Malathion
Methamidophos
Dichlorvos
Omethoate
Dimethoate
Disulfoton
Parathion-methyl
Parathion
Trichlorphos
Famphur
Ethion
Methidathion
Prothiofos
Profenofos
Pyrazophos
Acephate
Dementon-s-methyl
Toleclofos-methyl
Chlorfenapyr
Atrazine
Diazinon
Ethion
Methyl-parathion
Trifluralin
Carbaryl
Hexachlorocyclohexane (HCH)
Endosulfan
Heptachlor
Lindane
Dieldrin
Aldrin
Endrin
Dichlorodiphenyltrichloroethane (DDT)
p,p′-DDE
p,p′-DDT
HCB
r-BHC
r-Chlordane
Methoxychlor
Heptachlor epoxide
Broflanilide
Degradation and Transformation Pathways of Isofenphos Methyl
Abiotic Transformation Processes of Isofenphos-methyl (B51689)
Abiotic processes, including hydrolysis and photolysis, play a significant role in the initial breakdown of this compound in the environment. These chemical reactions are influenced by environmental conditions such as pH and sunlight exposure.
Hydrolytic Degradation Mechanisms and Kinetics
The hydrolytic stability of this compound is highly dependent on the pH of the aqueous environment. Laboratory studies indicate that the compound is stable at acidic to neutral pH (pH 5 and 7) but undergoes slow degradation under alkaline conditions (pH 9), with a reported half-life of 131 days. epa.gov The process involves the cleavage of the ester bond, a reaction initiated by the nucleophilic attack of a water molecule or hydroxide (B78521) ion at the phosphorus atom. escholarship.org The susceptibility to hydrolysis is increased by the presence of electron-withdrawing groups in the molecule. escholarship.org
Detailed kinetic studies have further elucidated the degradation rates and products at various pH levels. epa.gov At a concentration of 1 ppm in a pH 3 buffered solution, the major degradate identified was deaminated isofenphos (B1672234). epa.gov In contrast, under alkaline conditions (pH 9), the degradation yields a different array of products, including cyclic isofenphos, isofenphos oxygen analog (oxon), N-isopropyl salicylamide, isopropyl salicylate (B1505791), and salicylic (B10762653) acid. epa.gov The formation of salicylic acid is noteworthy as it may be a key factor in triggering the enhanced microbial degradation of this compound in soil environments. epa.govnih.gov
| pH | Concentration | Calculated Half-life (days) | Major Degradates Identified |
|---|---|---|---|
| 3 | 1 ppm | - | Deaminated isofenphos, Isofenphos oxygen analog, Deaminated isofenphos oxygen analog, Isopropyl salicylate, Salicylic acid |
| 9 | 1 ppm | 88 | Cyclic isofenphos, Isofenphos oxygen analog, N-isopropyl salicylamide, Isopropyl salicylate, Salicylic acid, Deethylated isofenphos oxygen analog |
| 9 | 10 ppm | 32 |
Photo-induced Transformation Processes
Exposure to sunlight can induce the transformation of this compound, particularly on soil surfaces. While the compound is relatively stable to photolysis in water, it degrades on soil when exposed to light, with a reported half-life of 72 days after correcting for degradation in the dark. epa.gov Laboratory studies using artificial light have shown that photodegradation on soil surfaces can be extremely rapid. nih.gov However, under natural sunlight conditions, the rate of degradation is not as fast. nih.gov
The primary transformation products resulting from photolysis include the isofenphos oxygen analog (also known as isofenphos oxon) and isopropyl salicylate. epa.gov In one soil photolysis study, the oxygen analog increased to 37% of the applied amount by the end of the 30-day study, while isopropyl salicylate peaked at 22%. epa.gov The conversion to the oxon analog is a significant transformation, as this metabolite may also be persistent and exhibit toxicity. epa.gov
Biotic Degradation of this compound
The primary mechanism for the dissipation of this compound in the environment is microbial degradation. Certain soil microorganisms can utilize the pesticide as a source of carbon or phosphorus, leading to its breakdown and detoxification.
Microbial Degradation Mechanisms
Microbial degradation of organophosphorus compounds like this compound is an enzymatic process. oup.com The phenomenon of enhanced or accelerated biodegradation has been widely observed in soils with a history of isofenphos application, where adapted microbial populations lead to a much faster breakdown of subsequent applications. epa.govacs.orgacs.org
For organophosphorus pesticides, which are phosphoric acid esters, a crucial step in their detoxification is the enzymatic hydrolysis of their phosphoester bonds, specifically the P-O-alkyl and P-O-aryl bonds. oup.commdpi.comresearchgate.net This cleavage is catalyzed by microbial enzymes such as hydrolases and phosphotriesterases. mdpi.comresearchgate.net In the case of this compound, the metabolic breakdown to degradation products like isopropyl salicylate points to the hydrolysis of the P-O-aryl bond, which connects the phosphorus center to the isopropyl salicylate leaving group. acs.org This initial hydrolytic step breaks the parent molecule into smaller, less toxic components that can be further metabolized by the microorganisms. mdpi.com
Specific bacterial strains have been identified as highly efficient degraders of this compound. Among the most significant is Arthrobacter sp. jmb.or.krnih.gov An isolate of Arthrobacter sp. obtained from soil with a history of isofenphos use demonstrated the ability to completely degrade isofenphos at concentrations of 10, 50, or 100 ppm in less than 6 hours in a pure culture. iastate.edu This particular bacterium was found to be highly specific, as it did not metabolize or cometabolize five other tested organophosphorus insecticides. iastate.eduoup.com
Research on a strain identified as Arthrobacter sp. scl-2, which was isolated for its ability to degrade the related pesticide isocarbophos (B1203156), also showed that it could effectively degrade this compound. jmb.or.krnih.govkoreascience.kr This strain was capable of utilizing isocarbophos as its sole source of carbon and phosphorus for growth. nih.gov Besides Arthrobacter, other bacteria such as Pseudomonas sp. have also been isolated from soils with enhanced isofenphos degradation and have shown the ability to use the pesticide as a sole carbon source. acs.orgoup.com The repeated application of isofenphos can lead to the development of these adapted microbial populations, which significantly shortens the persistence of the pesticide in the soil. epa.gov
Mineralization and Co-metabolism Processes
The ultimate fate of an organic pesticide in the environment is its complete breakdown into simple, non-toxic inorganic compounds, a process known as mineralization. researchgate.netmdpi.com For this compound, mineralization, primarily measured by the evolution of carbon dioxide (¹⁴CO₂), is a key indicator of its degradation. acs.org This process is significantly accelerated in soils containing adapted microbial populations. epa.govnih.gov In one study, the rate of mineralization in soils with a history of isofenphos use was over 14 times higher than in soils with no previous exposure. epa.govnih.gov An isolated Arthrobacter sp. demonstrated the ability to mineralize over 50% of an applied dose of isofenphos to CO₂ within just two days. iastate.edu Mineralization represents the most desirable degradation pathway as it leads to the complete detoxification of the pesticide. researchgate.netmdpi.com
Co-metabolism is another crucial microbial process where a substance is transformed by a microbe that does not use it as a primary source of energy or nutrients. iastate.eduresearchgate.net The transformation occurs coincidentally with the microbe's normal metabolic activities. iastate.edu While some bacteria, like the isolated Pseudomonas sp. and Arthrobacter sp., can utilize isofenphos as a nutrient source (catabolism), co-metabolism is a widespread mechanism for the breakdown of many pesticides. acs.orgiastate.eduoup.com For isofenphos, an adapted Arthrobacter sp. was found to rapidly metabolize the insecticide, but did not cometabolize five other tested organophosphorus compounds, indicating a high degree of specificity in the enzymatic pathways involved. iastate.edu
Enzymatic Biotransformation of this compound
The biotransformation of this compound within organisms is primarily an enzymatic process, involving reactions that can either detoxify the compound or, in some cases, activate it into a more toxic form. scielo.br These reactions mainly occur in the liver and involve several key enzyme families. scielo.bruantwerpen.be
Esterases play a dual role in the context of this compound. On one hand, certain esterases, particularly carboxylesterases (CarbE), are involved in its detoxification. nih.gov Organophosphorus compounds possessing carboxylester groups, like isofenphos, can be hydrolyzed by the direct action of B-esterases, such as carboxylesterase. nih.gov Research on human liver microsomes has confirmed that carboxylesterase has an essential role in the enantioselective metabolism of this compound. nih.govresearchgate.net
On the other hand, this compound and its metabolites are potent inhibitors of other vital esterases, most notably acetylcholinesterase (AChE). nih.govontosight.ai The primary mechanism of toxicity for organophosphorus insecticides is the inhibition of AChE, which leads to the accumulation of the neurotransmitter acetylcholine (B1216132). ontosight.ai While this compound itself has a lower inhibitory activity against AChE, its oxidized metabolite, this compound oxon, is a much more potent inhibitor. nih.govontosight.ai
Cytochrome P450 (CYP) monooxygenases are a critical family of enzymes responsible for the initial metabolic transformation of this compound. nih.gov These enzymes catalyze oxidative reactions that are often the first step in both detoxification and bioactivation pathways. scielo.br In human liver microsomes, the metabolism of this compound has been shown to be dependent on specific CYP isoforms, namely CYP3A4, CYP2E1, and CYP1A2. nih.govresearchgate.net
These enzymes are responsible for key metabolic reactions, including the oxidative desulfuration that converts the parent phosphorothioate (B77711) (P=S) form of this compound into its more toxic oxygen analog, or oxon (P=O), known as this compound oxon (IFPO). scielo.brnih.gov This conversion is a classic example of toxic bioactivation. scielo.br In addition to forming the oxon, CYP enzymes also metabolize this compound into other products like isocarbophos (ICP) and isocarbophos oxon (ICPO). uantwerpen.benih.govresearchgate.net Studies have shown this metabolism is enantioselective, with the (R)-enantiomer of this compound being preferentially degraded. nih.govresearchgate.net
Table 2: Enzymes and Metabolites in this compound Biotransformation
| Enzyme Family | Specific Enzyme(s) | Role in this compound Metabolism | Key Metabolites Formed | Reference |
|---|---|---|---|---|
| Esterases | Carboxylesterase | Hydrolysis; enantioselective metabolism | Hydrolysis products | nih.govnih.govresearchgate.net |
| Acetylcholinesterase (AChE) | Target of inhibition (especially by oxon form) | N/A (Inhibited by pesticide) | nih.govontosight.ai | |
| Cytochrome P450 | CYP3A4, CYP2E1, CYP1A2 | Oxidative desulfuration, N-dealkylation; enantioselective metabolism | This compound oxon (IFPO), Isocarbophos (ICP), Isocarbophos oxon (ICPO) | nih.govresearchgate.net |
Identification and Fate of Major Transformation Products
Isofenphos Oxon: Formation and Environmental Behavior
Isofenphos oxon is the major and most significant transformation product of this compound. epa.gov It is formed through an oxidative desulfuration process, where the sulfur atom double-bonded to the phosphorus atom is replaced by an oxygen atom. ontosight.ai This conversion occurs both in the environment, through microbial action in soil, and within organisms via cytochrome P450 enzymes in the liver. epa.govontosight.ai
In environmental studies, isofenphos oxon has been identified as a major degradate in both soil photolysis and aerobic soil metabolism experiments. epa.govnih.gov In one soil photolysis study, its concentration increased to 37% of the applied radioactivity over 30 days, while in an aerobic soil metabolism study, it reached 28% after one year. epa.govnih.gov
The environmental behavior of isofenphos oxon is a key concern. It is generally considered to be as toxic as the parent isofenphos, primarily due to its enhanced ability to inhibit acetylcholinesterase. ontosight.aiepa.gov Data suggests that isofenphos oxon is more mobile in soil than its parent compound. epa.gov While it is also considered persistent, there is evidence that, like the parent compound, it may be susceptible to enhanced microbial degradation in soils with a history of isofenphos use. epa.govnih.gov The combined persistence of isofenphos and isofenphos oxon can be lengthy, with an estimated aerobic soil metabolism half-life on the order of three years when both are considered together in non-adapted soils. nih.gov
Isocarbophos and Isocarbophos Oxon: Formation and Environmental Behavior
The degradation of this compound can lead to the formation of isocarbophos (ICP) and its subsequent oxidation product, isocarbophos oxon (ICPO). In human liver microsomes, this compound is metabolized into several products, including isocarbophos (14.2%) and isocarbophos oxon (11.2%). nih.govresearchgate.net This metabolic process involves N-dealkylation, transforming this compound into isocarbophos. nih.gov Further oxidative desulfuration converts isocarbophos to the more toxic isocarbophos oxon. nih.gov Isocarbophos oxon has been identified as the primary effective inhibitor of acetylcholinesterase (AChE), making it a significant metabolite in terms of biological activity. nih.govresearchgate.net
In rats, after exposure to this compound, isocarbophos oxon was found to be a major detectable compound in blood (up to 75%) and urine (up to 77%) after 48 hours. researchgate.netnih.gov This suggests that ICPO is a stable metabolite in biological systems and can serve as a potential biomarker for exposure to this compound. nih.govresearchgate.netnih.gov The accumulation of ICPO was observed in the liver of rats after repeated exposure. nih.gov
Table 1: Formation of Isocarbophos and Isocarbophos Oxon from this compound in Human Liver Microsomes
| Metabolite | Percentage of Formation | Metabolic Process |
| Isocarbophos (ICP) | 14.2% | N-dealkylation |
| Isocarbophos Oxon (ICPO) | 11.2% | Oxidative desulfuration of ICP |
Data derived from studies on human liver microsomes. nih.govresearchgate.net
Other Primary and Secondary Metabolites (e.g., Salicylic Acid, Isopropyl Salicylate)
Beyond the formation of isocarbophos and its oxon, the degradation of this compound produces other notable primary and secondary metabolites, including isopropyl salicylate and salicylic acid.
In soil, isopropyl salicylate has been identified as a metabolite of this compound, particularly under photolytic conditions where it can reach up to 22% of the initial compound. epa.gov Salicylic acid is considered a secondary hydrolysis product in soil. epa.gov The formation of salicylic acid in soil may be a key factor in triggering the enhanced biodegradation of isofenphos. epa.gov
The degradation pathway of isocarbophos, a closely related organophosphate, by the bacterium Arthrobacter sp. scl-2 further illuminates the formation of these metabolites. In this process, isopropyl salicylate, salicylate, and gentisate were identified as metabolic products. jmb.or.kr This suggests a degradation route involving the hydrolysis of the phosphorus-containing moiety, followed by further breakdown of the aromatic ring. jmb.or.kr Salicylic acid itself is a known raw material in the synthesis of isocarbophos and this compound, highlighting the cyclical nature of these compounds in chemical and biological systems. atamanchemicals.comatamanchemicals.com
In biological systems, such as in pigs and cows, isopropyl salicylate and its conjugates are major metabolites found in urine and tissues like the liver and kidney. inchem.org Salicylic acid and O-hydroxyhippuric acid have also been identified as urinary metabolites in pigs. inchem.org
Table 2: Key Metabolites of this compound and Related Compounds
| Metabolite | Found In | Precursor Compound(s) |
| Isopropyl Salicylate | Soil, Fish, Pig tissues, Cow tissues | This compound, Isocarbophos |
| Salicylic Acid | Soil, Pig urine | This compound, Isopropyl Salicylate, Isocarbophos |
| Gentisate | Bacterial culture | Isocarbophos |
| O-hydroxyhippuric acid | Pig urine | This compound |
This table summarizes findings from various environmental and biological studies. jmb.or.krepa.govinchem.org
Enantioselective Degradation Dynamics of this compound
This compound is a chiral pesticide, meaning it exists as two enantiomers (R- and S-forms) that are mirror images of each other. The degradation of this compound in various environmental and biological systems often exhibits enantioselectivity, where one enantiomer is degraded at a different rate than the other.
Enantioselective Degradation in Soil and Water
The enantioselective behavior of this compound degradation is influenced by environmental conditions. In soil, studies have shown that the (R)-enantiomer of this compound was amplified in both Nanjing and Nanchang soils, indicating that the (S)-enantiomer was preferentially degraded. researchgate.netresearchgate.net The enantiomeric fraction (EF) in these soils was reported to be 0.32 and 0.27, respectively. researchgate.netresearchgate.net Conversely, in Yangtze River water, the (R)-enantiomer was degraded preferentially, with an enantiomeric fraction ranging from 0.6 to 0.96. researchgate.netresearchgate.net No bidirectional chiral inversion was observed in either water or soil environments. researchgate.netresearchgate.net The microbial strain Cupriavidus nantongensis X1T has been identified as capable of enantioselectively degrading this compound, highlighting the role of microorganisms in this process. nih.gov
Table 3: Enantioselective Degradation of this compound in Soil and Water
| Environment | Preferentially Degraded Enantiomer | Enantiomeric Fraction (EF) |
| Nanjing Soil | (S)-isofenphos-methyl | 0.32 |
| Nanchang Soil | (S)-isofenphos-methyl | 0.27 |
| Yangtze River Water | (R)-isofenphos-methyl | 0.6 - 0.96 |
Data from studies investigating the environmental behavior of this compound enantiomers. researchgate.netresearchgate.net
Enantioselective Degradation in Plant Matrices
The degradation of this compound in plants also demonstrates enantioselectivity, although the preference can vary between different plant species. In a study on pak choi, the (R)-(−)-isofenphos-methyl isomer degraded faster (half-life of 2.2 days) than the (S)-(+)-isomer (half-life of 1.9 days). researchgate.netnjau.edu.cnjst.go.jp However, another study investigating cowpea, cucumber, and pepper found differing results. nih.gov In cowpea and cucumber, (R)-(−)-isofenphos-methyl was degraded more rapidly than the (S)-(+)-enantiomer. nih.gov In contrast, pepper showed preferential degradation of (S)-(+)-isofenphos-methyl. nih.gov The degradation rates also varied significantly among the vegetables, with half-lives ranging from 1.48 to 8.06 days. researchgate.netnih.gov
Table 4: Half-lives of this compound Enantiomers in Different Plant Matrices
| Plant | Enantiomer | Half-life (days) |
| Pak Choi | (R)-(-)-isomer | 2.2 |
| (S)-(+)-isomer | 1.9 | |
| Cowpea | (R)-(-)-isomer | Faster degradation |
| (S)-(+)-isomer | Slower degradation | |
| Cucumber | (R)-(-)-isomer | Faster degradation |
| (S)-(+)-isomer | Slower degradation | |
| Pepper | (R)-(-)-isomer | Slower degradation |
| (S)-(+)-isomer | Preferential degradation |
Data compiled from studies on the enantioselective degradation of this compound in various vegetables. researchgate.netnjau.edu.cnnih.gov
Metabolic Enantioselectivity in Biological Systems
In biological systems, the metabolism of this compound is also enantioselective. In human liver microsomes, (R)-isofenphos-methyl was found to be preferentially degraded compared to the (S)-enantiomer, with the enantiomeric fraction (EF) reaching 0.61 after 60 minutes. nih.govresearchgate.net However, the metabolites of this compound, including this compound oxon (IFPO), isocarbophos (ICP), and isocarbophos oxon (ICPO), showed a reverse enantioselectivity, with the (S)-enantiomers being preferentially degraded. nih.govresearchgate.net The EF values for these metabolites ranged from 0.34 to 0.45. nih.govresearchgate.net Cytochrome P450 enzymes (CYP3A4, CYP2E1, and CYP1A2) and carboxylesterases play a crucial role in the enantioselective metabolism of this compound. nih.govsci-hub.ru
In studies with male Sprague Dawley rats, after 48 hours of exposure, R-isofenphos-methyl and its oxon metabolite (R-IFPO) showed faster degradation. nih.gov However, the metabolite (S)-isocarbophos oxon ((S)-ICPO) was found to be significantly more stable than (R)-ICPO. researchgate.netnih.gov This stability has led to the proposal of (S)-ICPO as a potential biomarker for monitoring exposure to this compound in humans. researchgate.netnih.gov
Table 5: Enantioselectivity in the Metabolism of this compound and its Metabolites
| Compound | Biological System | Preferentially Degraded Enantiomer | Enantiomeric Fraction (EF) |
| This compound (IFP) | Human Liver Microsomes | (R)-IFP | 0.61 |
| This compound oxon (IFPO) | Human Liver Microsomes | (S)-IFPO | 0.34 - 0.45 |
| Isocarbophos (ICP) | Human Liver Microsomes | (S)-ICP | 0.34 - 0.45 |
| Isocarbophos oxon (ICPO) | Human Liver Microsomes | (S)-ICPO | 0.34 - 0.45 |
| This compound (IFP) | Rats | (R)-IFP | - |
| This compound oxon (IFPO) | Rats | (R)-IFPO | - |
| Isocarbophos oxon (ICPO) | Rats | (R)-ICPO | - |
Data from in vitro and in vivo metabolic studies. nih.govresearchgate.netnih.gov
Ecotoxicological Impacts of Isofenphos Methyl in Model Organisms and Ecosystems
Impact on Aquatic Ecosystems
Isofenphos-methyl (B51689), an organophosphorus insecticide, poses a significant risk to aquatic environments. epa.govepa.gov Its tendency to move into surface water via runoff and its persistence in water contribute to its ecotoxicological effects on aquatic life. epa.govbeyondpesticides.org
Effects on Freshwater Fish and Aquatic Invertebrates
Isofenphos (B1672234) is recognized as being toxic to both freshwater and estuarine/marine fish and aquatic invertebrates. epa.govepa.gov Studies have shown that it is moderately to highly toxic to freshwater fish on an acute basis. epa.gov For instance, the 96-hour median lethal concentration (LC50) for various fish species consistently falls within a range that indicates moderate toxicity. orst.edu Specifically, reported 96-hour LC50 values are 2 mg/L in goldfish, 2 to 4 mg/L in carp, 1 to 2 mg/L in orfe, and 1 mg/L in rudd. orst.edu
Table 1: Acute Toxicity of Isofenphos to Freshwater Fish
| Species | 96-hour LC50 (mg/L) | Toxicity Level |
|---|---|---|
| Goldfish (Carassius auratus) | 2 | Moderate |
| Carp (Cyprinus carpio) | 2 to 4 | Moderate |
| Orfe (Leuciscus idus) | 1 to 2 | Moderate |
| Rudd (Scardinius erythrophthalmus) | 1 | Moderate |
Data sourced from EXTOXNET PIP orst.edu
Developmental Toxicity in Aquatic Models (e.g., Zebrafish Embryos)
Recent studies utilizing zebrafish (Danio rerio) embryos have shed light on the developmental toxicity of this compound. Exposure to this compound has been shown to induce a range of adverse effects on embryonic development. researchgate.netnih.gov Key findings from a study where zebrafish embryos were exposed to this compound from 6 to 96 hours post-fertilization (hpf) include:
Reduced Survival and Hatching Rates: Exposure led to decreased survival and hatching rates of the embryos. researchgate.netnih.gov
Morphological Abnormalities: Treated embryos exhibited developmental malformations such as reduced body length, pericardial edema (swelling around the heart), and an uninflated swim bladder. researchgate.netnih.gov
Cardiotoxicity: this compound induced cardiotoxic effects, including an increased distance between the venous sinus and the arterial bulb (SV-BA distance) and apoptosis (programmed cell death) in the heart. researchgate.netnih.gov
Neurotoxicity: A reduction in locomotor activity and inhibition of acetylcholinesterase (AChE) activity were observed, indicating neurotoxic effects. researchgate.netnih.gov
These findings collectively demonstrate that this compound can significantly disrupt the normal developmental processes in zebrafish embryos, leading to a variety of toxic outcomes. researchgate.netnih.gov
Table 2: Developmental Effects of this compound on Zebrafish Embryos
| Endpoint | Observed Effect |
|---|---|
| Survival Rate | Reduced |
| Hatching Rate | Reduced |
| Body Length | Reduced |
| Heart | Pericardial edema, increased SV-BA distance, apoptosis |
| Swim Bladder | Uninflated |
| Locomotor Activity | Reduced |
| Acetylcholinesterase (AChE) Activity | Inhibited |
Data from studies on zebrafish embryos. researchgate.netnih.gov
Sublethal Toxicity Pathways in Aquatic Biota (e.g., Oxidative Stress, Gene Expression Alterations)
At sublethal concentrations, this compound can trigger detrimental biochemical and molecular changes in aquatic organisms. A primary mechanism of its sublethal toxicity is the induction of oxidative stress. researchgate.netnih.gov In zebrafish embryos, exposure to this compound resulted in an increased accumulation of reactive oxygen species (ROS) and higher levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netnih.gov This indicates that the pesticide causes cellular damage by overwhelming the antioxidant defense systems. researchgate.netnih.gov
In response to this oxidative stress, the embryos exhibited altered levels of antioxidant enzymes. The activities of superoxide (B77818) dismutase (SOD) and catalase (CAT) were elevated, while the level of glutathione (B108866) (GSH) was decreased. researchgate.netnih.gov
Furthermore, this compound exposure has been shown to significantly alter the expression of genes crucial for development. researchgate.netnih.gov In zebrafish embryos, the relative expression levels of genes involved in several key pathways were affected:
Heart Development: Genes such as nkx2.5, nppa, gata4, and tbx2b were dysregulated. nih.gov
Apoptosis: The expression of apoptosis-related genes like bcl2, p53, bax, and puma was altered. nih.gov
Swim Bladder Development: Genes including foxA3, anxa5b, mnx1, and has2 showed significant changes in their expression levels. nih.gov
These sublethal effects highlight the complex and multifaceted ways in which this compound can impact the health of aquatic organisms, even at concentrations that are not immediately lethal. The disruption of these fundamental cellular and molecular processes can have long-term consequences for the survival, growth, and reproduction of aquatic populations. researchgate.netnih.gov
Impact on Terrestrial Ecosystems
The ecotoxicological effects of this compound extend to terrestrial ecosystems, where it poses a risk to a variety of organisms. epa.govepa.gov Its persistence in soil, with a half-life that can range from weeks to a year, contributes to its potential for long-term impact. epa.govbeyondpesticides.org
Effects on Terrestrial Animals and Beneficial Insects
Isofenphos is known to be toxic to terrestrial animals, including birds and mammals. epa.govepa.gov Formulations of isofenphos, both granular and emulsifiable concentrate, present a high risk to these animals, with acute and chronic levels of concern being exceeded. epa.gov For birds, isofenphos is considered highly toxic. orst.edu The 5-day dietary LC50 in Japanese quail is 299 ppm, and the acute LD50 in northern bobwhite quail is reported to be between 13 and 19 mg/kg. orst.edu
Table 3: Acute Toxicity of Isofenphos to Terrestrial Animals
| Species | Test Type | Value | Toxicity Level |
|---|---|---|---|
| Japanese Quail (Coturnix japonica) | 5-day dietary LC50 | 299 ppm | High |
| Northern Bobwhite Quail (Colinus virginianus) | Acute LD50 | 13-19 mg/kg | High |
| Hen | LD50 | 6-20 mg/kg | High |
| Rat | Acute oral LD50 | > 28 mg/kg | High |
Data sourced from EXTOXNET PIP and AERU. orst.eduherts.ac.uk
Effects on Soil Organisms (e.g., Eisenia foetida)
Soil organisms are directly exposed to this compound following its application. The earthworm Eisenia foetida is a common model organism for assessing the toxicity of chemicals in soil. For isofenphos, the acute 14-day LC50 for Eisenia foetida is reported as >404 mg/kg, which is classified as moderately toxic. herts.ac.ukherts.ac.uk
Interestingly, a study on the enantiomers of this compound (the (R)- and (S)- forms) revealed stereoselective toxicity towards Eisenia foetida. nih.gov The (R)-enantiomer was found to be 4.0 times more potent in its toxicity to this earthworm species than the (S)-enantiomer. nih.gov This highlights the importance of considering the specific chemical forms of a pesticide when evaluating its environmental risk. The impact of this compound on soil microorganisms is also a concern, as these organisms are vital for soil fertility and nutrient cycling. rroij.commdpi.com While detailed studies on the specific effects of this compound on soil microbial communities are not provided, its persistence suggests a potential for long-term disruption of these essential ecosystem functions. epa.govnih.gov
Biochemical and Molecular Basis of Ecotoxicity in Non-human Organisms
The ecotoxicity of this compound in organisms not targeted for its pesticidal action is rooted in specific biochemical and molecular interactions. As an organophosphorus compound, its primary mode of action involves neurotoxicity, but its effects extend to inducing oxidative stress and differential impacts based on its stereochemistry.
Acetylcholinesterase Inhibition in Non-target Organisms
Like other organophosphate pesticides, this compound is a potent inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and vertebrates. epa.govherts.ac.ukmdpi.com The primary function of AChE is to hydrolyze the neurotransmitter acetylcholine (B1216132) at synaptic clefts, a process crucial for terminating nerve signals. mdpi.com The mechanism of inhibition by organophosphates involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme. mdpi.comresearchgate.net This binding is highly stable and effectively inactivates the enzyme, leading to an accumulation of acetylcholine in the synapses. mdpi.com The resulting overstimulation of cholinergic receptors causes uncontrolled nerve impulses, which can lead to paralysis and death. mdpi.com
This neurotoxic effect is not confined to pest species. Significant AChE inhibition has been observed in a range of non-target organisms. epa.gov Studies on the aquatic model organism, the zebrafish (Danio rerio), demonstrated that exposure to this compound led to a notable inhibition of AChE activity in larvae. researchgate.net This reduction in enzyme activity is a key indicator of the compound's neurotoxicity in aquatic vertebrates. researchgate.net The U.S. Environmental Protection Agency (EPA) has also identified cholinesterase inhibition as the primary toxic effect in various test animals, noting that this compound is toxic to birds, mammals, beneficial insects, and both freshwater and marine fish and invertebrates. epa.gov
Enantioselective Bioactivity and Differential Toxicity to Organisms
This compound is a chiral pesticide, which means it exists in two non-superimposable mirror-image forms known as enantiomers (R- and S-isofenphos-methyl). researchgate.netsci-hub.ru While enantiomers share identical physical and chemical properties in an achiral environment, they often exhibit significant differences in biological activity, toxicity, and environmental fate. sci-hub.ru This phenomenon is known as enantioselectivity.
| Enantiomer | Relative Toxicity to Non-target Organisms | Reference |
|---|---|---|
| S-isofenphos-methyl | Higher activity and toxicity | sci-hub.ru |
| R-isofenphos-methyl | Lower activity and toxicity | sci-hub.ru |
Enzyme Modulation and Stress Response Induction (e.g., Antioxidant Enzymes)
Beyond direct neurotoxicity via AChE inhibition, this compound exposure can induce significant oxidative stress in non-target organisms. researchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products through its antioxidant defense systems. mbimph.com Organophosphates can trigger the excessive generation of ROS, which can damage vital cellular components like lipids, proteins, and DNA. mbimph.com
Studies on zebrafish embryos have provided clear evidence of this compound-induced oxidative stress. researchgate.net Exposure to the pesticide resulted in an increased accumulation of ROS and higher levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and cell membrane damage. researchgate.net
In response to this oxidative challenge, organisms modulate their antioxidant enzyme systems. Research on zebrafish showed that exposure to this compound led to elevated activity of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT). researchgate.net SOD and CAT represent a primary line of defense, converting harmful superoxide radicals into less harmful substances. unimore.it Conversely, the same study observed a decrease in the levels of glutathione (GSH), a critical non-enzymatic antioxidant that plays a major role in cellular protection against ROS. researchgate.netexlibrisgroup.com This modulation of the antioxidant system highlights a significant sublethal toxic mechanism of this compound in aquatic organisms. researchgate.net
| Biomarker | Observed Effect | Biological Role | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Increased | Highly reactive molecules that can damage cells | researchgate.net |
| Malondialdehyde (MDA) | Increased | Marker of lipid peroxidation and cell membrane damage | researchgate.net |
| Superoxide Dismutase (SOD) | Elevated | Antioxidant enzyme that converts superoxide radicals | researchgate.netexlibrisgroup.com |
| Catalase (CAT) | Elevated | Antioxidant enzyme that breaks down hydrogen peroxide | researchgate.netexlibrisgroup.com |
| Glutathione (GSH) | Decreased | Non-enzymatic antioxidant for cellular protection | researchgate.netexlibrisgroup.com |
Analytical Methodologies for Isofenphos Methyl and Its Metabolites
Advanced Sample Preparation and Extraction Techniques (e.g., QuEChERS)
Effective sample preparation is paramount for extracting Isofenphos-methyl (B51689) and its potential metabolites from complex matrices such as food, soil, and water, while minimizing interference from co-extracted matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology has emerged as a widely adopted and efficient approach for multi-residue pesticide analysis.
The QuEChERS method typically involves an initial extraction step using a solvent, often acetonitrile (B52724) (ACN), followed by the addition of extraction salts to promote phase separation. Subsequent cleanup is usually performed using dispersive Solid-Phase Extraction (d-SPE). Various modifications of the QuEChERS protocol exist, tailored to specific matrices and analyte properties. For instance, a modified QuEChERS method incorporating an N-EVAP-based extraction for enhanced pre-concentration has been utilized for trace pesticide determination in food samples rsc.org. In the analysis of fatty matrices like fish feed, a three-phase extraction protocol involving acetonitrile, heptane, and water, with phase separation induced by ammonium (B1175870) formate, has been developed to address challenges posed by high fat content eurl-pesticides.eu. For environmental water samples, Molecularly Imprinted Solid-Phase Extraction (MISPE) has been employed, utilizing molecularly imprinted polymers (MIPs) for selective preconcentration of organophosphorus pesticides, including this compound scientific.net.
Common d-SPE sorbents used for cleaning up this compound extracts include primary-secondary amine (PSA) for removing acidic compounds and sugars, C18 for non-polar matrix components, magnesium sulfate (B86663) (MgSO4) for water removal, and graphitized carbon black (GCB) for pigments and planar molecules eurl-pesticides.eugcms.czlcms.czlcms.czresearchgate.neteurl-pesticides.eu. The choice of sorbents and their combinations is optimized based on the specific matrix to achieve the best recovery and minimize matrix effects.
Table 1: Common QuEChERS Extraction and Cleanup Components for this compound Analysis
| Technique | Common Solvents | Extraction Salts | d-SPE Sorbents |
| QuEChERS Extraction | Acetonitrile (ACN), Acetonitrile + 1% Acetic Acid | MgSO4, NaCl, Sodium Citrate, Disodium Citrate (EN method); MgSO4, Sodium Acetate (AOAC method) | PSA, MgSO4, C18, GCB, Florisil, Alumina-A |
| MISPE | Acetonitrile, Ethyl Acetate | N/A (polymer-based extraction) | Molecularly Imprinted Polymers (MIPs) |
| SPE Cleanup | Acetonitrile, Methanol, Acetone | N/A | PSA, MgSO4, C18, GCB, Florisil, Alumina-A, Bond Elut Plexa |
Enantioselective Analytical Approaches for this compound
This compound is a chiral pesticide, meaning it exists as two non-superimposable mirror-image forms, or enantiomers. These enantiomers can exhibit different biological activities and degradation pathways. Therefore, enantioselective analytical methods are crucial for a comprehensive understanding of its behavior and impact.
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary technique for achieving enantioseparation. This is typically accomplished using chiral stationary phases (CSPs). Cellulose-based CSPs, such as cellulose-tris-(4-methylbenzoate) (e.g., Lux Cellulose-3), have demonstrated effectiveness in resolving the enantiomers of this compound nih.govebrary.net. Other chiral selectors, including amylose (B160209) derivatives, have also been explored mdpi.com. The separation efficiency is influenced by mobile phase composition, temperature, and flow rate, which are optimized to achieve baseline resolution of the (S)-(+)-isofenphos-methyl and (R)-(-)-isofenphos-methyl enantiomers nih.gov.
Development and Validation of Analytical Standards for this compound
The availability of high-purity analytical standards and the rigorous validation of analytical methods are fundamental for accurate and reliable quantification of this compound residues. Certified Reference Materials (CRMs) are essential for calibration and quality control, ensuring traceability and accuracy. Companies such as LGC Standards, Sigma-Aldrich, and AccuStandard provide this compound reference standards, often as CRMs, which are crucial for method development and routine analysis lgcstandards.comlgcstandards.comsigmaaldrich.comaccustandard.com.
Method validation is performed according to established guidelines, such as those provided by the European Union (e.g., SANTE guidelines), to ensure the method's suitability for its intended purpose. Key validation parameters include:
Linearity: The method should demonstrate a linear response over a defined concentration range. Good linearity (correlation coefficients, R, typically ≥ 0.99) has been consistently reported for this compound across various analytical techniques rsc.orgscientific.netlcms.czresearchgate.netnih.govcurresweb.comthermofisher.comnih.gov.
Accuracy (Recovery): This assesses how close the measured value is to the true value. Recoveries for this compound generally fall within the acceptable range of 70% to 120% rsc.orgeurl-pesticides.euscientific.netlcms.czlcms.czresearchgate.neteurl-pesticides.eunih.govcurresweb.comnih.govresearchgate.net.
Precision: This refers to the agreement between independent measurements obtained under stipulated conditions, usually expressed as Relative Standard Deviation (RSD). RSD values for this compound analysis are typically reported as less than 10-20% rsc.orgeurl-pesticides.eulcms.czlcms.czresearchgate.neteurl-pesticides.eunih.govcurresweb.comthermofisher.comnih.govresearchgate.net.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These define the lowest concentration that can be reliably detected and quantified, respectively. LODs and LOQs for this compound vary significantly depending on the matrix, sample preparation, and detector used, but are often in the low parts-per-billion (ppb) or µg/kg range rsc.orgeurl-pesticides.euresearchgate.netnih.govcurresweb.comnih.gov. For instance, LOQs in the range of 0.005 to 0.04 mg/kg have been reported in herb analysis nih.gov, while for drinking water, an LOQ of 0.05 µg/L was achieved curresweb.com.
Table 2: Representative Method Validation Parameters for this compound
| Parameter | Representative Values | Source(s) |
| Linearity (R) | ≥ 0.99 | rsc.orgscientific.netlcms.czresearchgate.netnih.govcurresweb.comthermofisher.comnih.gov |
| Recovery (%) | 70–120% | rsc.orgeurl-pesticides.euscientific.netlcms.czlcms.czresearchgate.neteurl-pesticides.eunih.govcurresweb.comnih.govresearchgate.net |
| Precision (RSD%) | < 10–20% | rsc.orgeurl-pesticides.eulcms.czlcms.czresearchgate.neteurl-pesticides.eunih.govcurresweb.comthermofisher.comnih.govresearchgate.net |
| LOD (µg/kg) | 0.008–0.011 (vegetables, fruits, soil) nih.gov; 0.003–0.03 (herbs) nih.gov; 0.011–0.163 (blood) researchgate.net | researchgate.netnih.govnih.gov |
| LOQ (µg/kg) | 0.027–0.037 (vegetables, fruits, soil) nih.gov; 0.005–0.04 (herbs) nih.gov; 0.05 (drinking water, µg/L) curresweb.com | nih.govcurresweb.comnih.gov |
Compound List:
this compound
Regulatory Framework and Historical Context of Isofenphos Methyl Use
Global Regulatory Status and Authorisation History
Isofenphos-methyl (B51689) was introduced globally around 1975 and was once used to control soil-dwelling insects such as white grubs, corn rootworms, and wireworms in crops like corn, as well as on turf and ornamental plants herts.ac.uk. However, its regulatory status has shifted significantly over time. In the European Union (EU), this compound is not approved for use, and all previous approvals for its application were withdrawn many years ago herts.ac.uknih.govnih.govnewfoodmagazine.com. It is not listed in Annex 1 of Council Directive 91/414/EEC, and no current appraisal for authorization is scheduled ua-bw.de. Similarly, in the United Kingdom, it holds no approval for use as a pesticide herts.ac.uk.
In China, significant regulatory actions have been taken. As of March 2022, the Ministry of Agriculture and Rural Affairs announced a ban on four active substances, including this compound, with the ban becoming effective from September 1, 2024 agribusinessglobal.comfao.org. Globally, it is considered an obsolete insecticide herts.ac.uk.
Influence of Regulatory Changes on Agricultural Practices and Pest Management Strategies
Regulatory actions and food safety alerts concerning this compound have directly influenced agricultural practices. The detection of this compound residues in Spanish peppers in 2007 triggered a significant shift in pest management strategies in the Almería region, a major horticultural production hub cabidigitallibrary.orgmdpi.com. This food safety alert led to widespread media coverage, consumer concern, and penalties for growers, prompting the Spanish government to implement a legal framework that provided public subsidies to encourage the adoption of biological pest control methods cabidigitallibrary.orgmdpi.com.
As a result of these incentives and the increased awareness of pesticide risks, the use of biological control organisms in Almería saw a dramatic increase, transforming the region's pest management landscape from predominantly chemical-based to integrated and biological approaches cabidigitallibrary.orgmdpi.com. The producer's decision to discontinue support for Isofenphos (B1672234) in the US was also influenced by the availability of alternative pest control solutions, indirectly shaping practices by removing a previously available chemical option epa.gov. Furthermore, international efforts to harmonize pesticide regulations and phase out highly hazardous pesticides (HHPs) continue to drive changes in agricultural practices globally, encouraging the adoption of safer and more sustainable pest management strategies agribusinessglobal.comfao.orgfairtrade.net.
Resistance Development and Bioremediation Strategies for Isofenphos Methyl
Mechanisms of Insecticide Resistance to Organophosphates
Insects have evolved sophisticated mechanisms to counteract the toxic effects of organophosphate insecticides. These adaptations primarily fall into two categories: modifications at the insecticide's target site and enhanced metabolic detoxification. nih.gov The development of resistance can result from a single mechanism or a combination of multiple strategies, leading to reduced sensitivity to an entire class of insecticides. nih.govirac-online.org
Target-Site Insensitivity (e.g., Acetylcholinesterase)
The primary target for organophosphate and carbamate (B1207046) insecticides is the enzyme acetylcholinesterase (AChE), which is critical for nerve impulse transmission. researchgate.netmdpi.com These insecticides work by inhibiting AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132), causing uncontrolled nerve firing and eventual death of the insect. researchgate.net
Target-site resistance occurs through point mutations in the ace-1 gene, which codes for the AChE enzyme. mdpi.com These mutations alter the amino acid sequence of the enzyme's active site, reducing its binding affinity for the insecticide molecule. researchgate.netmdpi.com This modification makes the insect less sensitive to the insecticide's effects. A number of specific mutations in the AChE gene have been identified across various insect species, conferring resistance to organophosphates. mdpi.comnih.gov For instance, studies on the fall armyworm (Spodoptera frugiperda) have identified A201S, G227A, and F290V amino acid substitutions in AChE that confer resistance. mdpi.com Similarly, the G119S mutation is a well-documented cause of resistance in malaria-vectoring mosquitoes like Anopheles gambiae. nih.gov
| Species | Mutation(s) | Conferred Resistance |
| Spodoptera frugiperda (Fall Armyworm) | A201S, G227A, F290V | Organophosphates, Carbamates mdpi.com |
| Anopheles gambiae (Mosquito) | G119S | Carbamates, Organophosphates nih.gov |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | R30K, I392T | Organophosphates nih.gov |
This table summarizes key point mutations in the acetylcholinesterase (AChE) enzyme and the insect species in which they have been identified as conferring resistance to organophosphate insecticides.
Metabolic Resistance via Enzyme Overexpression
Metabolic resistance is the most common and challenging resistance mechanism, where insects detoxify or break down the insecticide at a faster rate than susceptible individuals. nih.gov This is typically achieved through the increased production (overexpression) or enhanced efficiency of specific detoxification enzymes. nih.gov Three major enzyme superfamilies are primarily involved in this process. nih.govnih.gov
Cytochrome P450 monooxygenases (P450s): This large and diverse family of enzymes metabolizes a wide range of foreign compounds, including many classes of insecticides like organophosphates. mdpi.comscienceopen.com Overexpression of specific P450 genes is a common mechanism of cross-resistance to different insecticides. mdpi.com
Carboxylesterases (CEs): These enzymes hydrolyze the ester bonds found in many organophosphates, rendering them non-toxic. nih.gov Gene amplification leading to the massive overproduction of a specific carboxylesterase has been shown to confer high levels of organophosphate resistance in various insects. nih.gov
Glutathione (B108866) S-transferases (GSTs): GSTs detoxify insecticides by conjugating them with glutathione, which makes the toxin more water-soluble and easier to excrete. nih.govscienceopen.com
Constitutive overexpression of the genes encoding these proteins is arguably the most common mechanism resulting in metabolic resistance seen in many insecticide-resistant insects. scienceopen.com For example, in an organophosphate-resistant strain of Spodoptera frugiperda, an EST sequence with high similarity to the E4 carboxylesterase, known to confer organophosphate resistance, was found to be over-expressed by 21-fold compared to a susceptible strain. nih.gov
| Enzyme Superfamily | Function in Detoxification |
| Cytochrome P450s (CYPs) | Oxidation of insecticides, often a primary step in detoxification. mdpi.comscienceopen.com |
| Carboxylesterases (CEs) | Hydrolysis of ester linkages in organophosphate and carbamate insecticides. nih.gov |
| Glutathione S-transferases (GSTs) | Conjugation of insecticides with glutathione to facilitate excretion. nih.govscienceopen.com |
This table outlines the major families of detoxification enzymes involved in metabolic resistance to organophosphates and their primary functions.
Microbial Bioremediation Technologies for Isofenphos-methyl (B51689) Contamination
The persistence of organophosphates like this compound in the environment necessitates effective cleanup strategies. Bioremediation, which uses microorganisms to degrade pollutants, offers a cost-effective and environmentally friendly option for the decontamination of polluted soil and water. oup.com A phenomenon known as enhanced biodegradation has been observed where soils with a history of pesticide application develop adapted microbial populations capable of rapidly degrading the compound. oup.comiastate.edu
Isolation and Characterization of Degrading Microorganisms
A critical first step in developing bioremediation technologies is the isolation and identification of microorganisms capable of breaking down the target contaminant. scholarsresearchlibrary.combiorxiv.org Researchers use enrichment techniques, where soil or water from a contaminated site is cultured in a medium containing the pesticide as a primary source of carbon or nutrients. scholarsresearchlibrary.combiorxiv.org This process selects for microbes that have evolved the enzymatic machinery to metabolize the chemical.
Several bacterial strains have been successfully isolated for their ability to degrade isofenphos (B1672234). In studies of Iowa cornfield soils with a history of isofenphos application, a bacterial strain identified as a Pseudomonas sp. was isolated and shown to be capable of utilizing isofenphos as its sole carbon source. iastate.edu Further research on these soils led to the isolation of an even more efficient isofenphos degrader, an Arthrobacter sp. iastate.edu This isolate demonstrated remarkable degradation capacity, completely breaking down 100 ppm of isofenphos in a liquid culture in less than six hours. iastate.edu
| Microorganism | Degradation Capability | Source |
| Pseudomonas sp. | Utilizes isofenphos as a sole carbon source. iastate.edu | Soil with a history of isofenphos use. iastate.edu |
| Arthrobacter sp. | Rapidly degrades isofenphos; complete degradation of 100 ppm in <6 hours. iastate.edu | Soil with a history of isofenphos use. iastate.edu |
This table lists bacterial genera that have been isolated and characterized for their ability to degrade the organophosphate insecticide isofenphos.
Bioremediation of Contaminated Soil and Water Systems
Once degrading microorganisms are identified, they can be applied to clean up contaminated environments. The effectiveness of bioremediation has been clearly demonstrated in laboratory studies with isofenphos. In soils with a history of previous exposure to the insecticide, degradation was significantly more rapid than in soils with no such history. iastate.edu
A study comparing these soil types found that after a four-week incubation period, between 63% and 75% of the applied isofenphos remained in the non-history soils. iastate.edu In contrast, only 13% to 42% of the initial amount remained in the soils with a history of isofenphos use. iastate.edu This rapid loss was attributed to the adapted population of soil microorganisms. iastate.edu This enhanced degradation resulted in significantly more mineralization of the insecticide to carbon dioxide (CO2) and the formation of soil-bound residues, indicating a complete breakdown of the parent compound. iastate.edu
Enzymatic Approaches to Detoxification and Decontamination
An alternative to using whole microbial cells is an approach that utilizes only the specific enzymes responsible for detoxification. nih.gov This biocatalytic method involves isolating and purifying enzymes that can inactivate organophosphates before they can reach their physiological targets. researchgate.net The primary enzymes studied for this purpose are organophosphate hydrolases (OPH) and phosphotriesterases, which have been identified in various microbial species. oup.comnih.gov
These enzymes catalyze the hydrolysis of a wide range of organophosphorus compounds, breaking the phosphoester bond to produce less toxic products. oup.com While acetylcholinesterase itself cannot degrade these compounds, these catalytic enzymes can effectively neutralize them. nih.gov The use of purified enzymes could be applied for the decontamination of water, surfaces, or potentially as a therapeutic agent. nih.govnih.gov Though research has focused on a broad range of organophosphates, the principles of enzymatic hydrolysis are applicable to this compound. nih.gov However, further work is needed to develop stable and economically viable enzymatic preparations for large-scale environmental decontamination. nih.gov
Future Research Directions and Knowledge Gaps for Isofenphos Methyl
Advanced Studies on Enantioselective Environmental Behavior and Ecotoxicity
Isofenphos-methyl (B51689) is a chiral pesticide, meaning it exists in two non-superimposable mirror-image forms called enantiomers, (R)- and (S)-isofenphos-methyl. researchgate.net These enantiomers can exhibit different biological activities and degradation rates in the environment. researchgate.netnih.gov A critical area for future research is the comprehensive investigation of the enantioselective behavior and ecotoxicity of this compound.
Systematic studies are urgently needed to understand the distinct bioactivities, toxicities, and environmental behaviors of each this compound enantiomer. researchgate.net Research has shown that the degradation and enantioselectivity of this compound can differ significantly across various environmental compartments. For instance, (R)-isofenphos-methyl degrades preferentially in Yangtze River water and certain vegetables, while it is more persistent in some soils. nih.gov In contrast, another study observed that (S)-isofenphos-methyl was more stable than its (R)-counterpart in Brassica chinensis L. researchgate.net This variability highlights the need for further investigation into the factors influencing enantioselective degradation in different plants and environmental matrices to inform more accurate risk assessments. researchgate.net
The ecotoxicity of individual enantiomers also warrants more in-depth study. The (S)-enantiomer has been found to be more toxic to several target insect pests, while the (R)-enantiomer can be more potent against non-target soil organisms like the earthworm Eisenia foetida. nih.govmdpi.com Such differences in toxicity necessitate a shift in risk assessment protocols to consider the specific enantiomeric composition of this compound residues in the environment. nih.gov Future research should aim to develop sustainable and efficient methods for the precise analysis of these stereoisomers in complex samples, such as sewage water, to better monitor and manage potential risks. researchgate.net
Comprehensive Understanding of Long-term Persistence and Metabolite Fate
Uncertainties persist regarding the long-term fate of this compound and its metabolites in the environment. epa.gov this compound can persist in soil with a half-life of up to a year under certain laboratory conditions, although field studies suggest it may be less persistent. epa.govepa.gov It is known to degrade into several metabolites, including this compound oxon (IFPO), isocarbophos (B1203156) (ICP), and isocarbophos oxon (ICPO). researchgate.netuantwerpen.be The oxon metabolite, in particular, is of concern as it may also be subject to enhanced degradation and is likely to be as toxic as the parent compound. epa.govepa.gov
Further studies are required to clarify the long-term persistence of this compound in soil and its behavior in aerobic aquatic environments. epa.gov The fate of its degradates, especially isofenphos (B1672234) oxon, is not well understood, and additional environmental fate studies are needed. epa.govepa.gov Research has shown that in human liver microsomes, this compound is metabolized into IFPO, ICP, and ICPO, with ICPO being a significant and stable metabolite. uantwerpen.beresearchgate.net This suggests that ICPO could serve as a potential biomarker for monitoring human exposure to this compound. researchgate.net Understanding the formation, persistence, and transport of these metabolites in various environmental compartments is crucial for a complete environmental risk assessment. osti.gov
Elucidation of Novel Microbial Degradation Pathways and Enzymes
Microbial degradation is a key process in the detoxification of organophosphorus pesticides like this compound. oup.com While enhanced biodegradation of this compound has been observed in soils with a history of its use, the specific microbial pathways and enzymes involved are not fully elucidated. oup.comiastate.edu
Future research should focus on isolating and characterizing novel microorganisms capable of degrading this compound and its metabolites. plantarchives.org An Arthrobacter species has been identified that can rapidly metabolize this compound, utilizing it as a sole carbon source. iastate.edu However, the enzymatic mechanisms appear to be quite specific, as this bacterium did not degrade other tested organophosphorus insecticides. iastate.edu This specificity may be due to the unique phosphoramide (B1221513) bond in the this compound structure. iastate.edu
Identifying the genes encoding the enzymes responsible for this compound hydrolysis is a critical next step. oup.com This could lead to the development of engineered microorganisms with enhanced degradation capabilities for use in bioremediation. oup.comnih.gov Furthermore, investigating the potential for co-metabolism and cross-adaptation, where microbes adapted to one pesticide can degrade others, could reveal broader applications for bioremediation strategies. oup.com A deeper understanding of the biochemical reactions, such as hydrolysis and oxidation, and the enzymes involved (e.g., phosphotriesterases, hydrolases) will be instrumental in developing effective and targeted microbial remediation techniques. oup.comresearchgate.netmbl.or.kr
Development of Innovative Remediation and Management Strategies
The persistence of this compound and the potential toxicity of its metabolites necessitate the development of innovative and effective remediation and management strategies. epa.govepa.gov Current approaches to pesticide remediation include bioremediation and physicochemical methods. mdpi.com
For this compound, bioremediation using specialized microorganisms shows significant promise. iastate.eduplantarchives.org Future work should explore the optimization of conditions for microbial degradation, such as in composting systems, and the potential for bioaugmentation (adding specialized microbes) and biostimulation (stimulating indigenous microbes) in contaminated soils. mdpi.compsu.edu
In addition to bioremediation, advanced oxidation processes (AOPs) present a viable option for the degradation of persistent organic pollutants. mdpi.comresearchgate.netresearchgate.net AOPs, which utilize highly reactive hydroxyl radicals, can effectively mineralize contaminants into less harmful substances. mdpi.comopenbiotechnologyjournal.com Technologies such as ozonation, UV/H₂O₂, and Fenton reactions could be investigated for their efficacy in degrading this compound and its metabolites in water and soil. researchgate.netmdpi.com Combining AOPs with biological treatments could offer a powerful, synergistic approach to remediation. openbiotechnologyjournal.com
Furthermore, phytoremediation, which uses plants to remove or stabilize contaminants, could be explored as a cost-effective and environmentally friendly strategy for managing this compound contaminated sites. alliedacademies.org Research into identifying plant species that can effectively take up and degrade this pesticide is warranted. alliedacademies.org
Q & A
Q. What are the established methodologies for detecting Isofenphos-methyl residues in environmental or biological samples?
Methodological Answer: Detection typically involves chromatographic techniques (e.g., GC-MS, HPLC) paired with mass spectrometry for specificity. For example, surface-enhanced Raman spectroscopy (SERS) combined with chemometric models (e.g., partial least squares regression) has been validated for rapid detection in food matrices like watermelon, achieving a detection limit of 0.01 μg/g . Key steps include:
- Sample preparation : Extraction using solvent systems compatible with organophosphates.
- Instrumental calibration : Validation with spiked samples to ensure accuracy.
- Data validation : Use of cross-validation metrics (e.g., root mean square error of calibration <0.2).
Q. How should researchers design toxicity studies for this compound to ensure reproducibility?
Methodological Answer: Follow guidelines for organophosphate toxicology, such as those from the Agency for Toxic Substances and Disease Registry (ATSDR):
- Dose selection : Use LD₅₀ values (oral: 28 mg/kg; dermal: 49.2 mg/kg) as baselines .
- Control groups : Include both negative controls and positive controls (e.g., other organophosphates).
- Data reporting : Document raw data in appendices, with processed data in the main text to align with academic standards .
Advanced Research Questions
Q. How can contradictions in this compound’s ecotoxicological data be resolved?
Methodological Answer: Conflicting data (e.g., aquatic toxicity thresholds) require:
- Systematic reviews : Aggregate studies using PRISMA guidelines to identify methodological inconsistencies.
- Meta-analysis : Statistically harmonize variables (e.g., exposure duration, species sensitivity) .
- Supplemental searches : Expand literature reviews to include broader organophosphate class data, as recommended by ATSDR .
Q. What strategies optimize the sensitivity of SERS for this compound detection in complex matrices?
Methodological Answer: Enhance SERS performance via:
- Substrate engineering : Use noble metal nanoparticles (e.g., Au/Ag colloids) to amplify Raman signals.
- Preprocessing : Apply spectral normalization and baseline correction to reduce noise .
- Model refinement : Validate partial least squares (PLS) models with independent datasets to ensure generalizability (e.g., R² >0.99 for calibration/validation) .
Q. How can researchers address gaps in this compound’s metabolic pathway characterization?
Methodological Answer:
- In vitro assays : Use hepatic microsomes or cell lines to identify phase I/II metabolites.
- Isotopic labeling : Track metabolic fate via ¹⁴C-labeled this compound in animal models.
- Computational modeling : Apply QSAR tools to predict metabolite toxicity .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
Q. How should researchers handle missing physicochemical property data for this compound?
Methodological Answer:
- Analog extrapolation : Use properties from structurally similar organophosphates (e.g., logP, hydrolysis rates) with clear justification .
- Experimental determination : Conduct OECD Guideline-compliant tests (e.g., OECD 105 for water solubility) .
Tables for Critical Data Reference
| Parameter | Value | Source |
|---|---|---|
| Oral LD₅₀ (rat) | 28 mg/kg | |
| Dermal LD₅₀ (rat) | 49.2 mg/kg | |
| SERS Detection Limit | 0.01 μg/g | |
| PLS Model RMSEC | 0.163 |
Ethical and Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
